molecular formula C15H19NO B13906388 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol

1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol

Cat. No.: B13906388
M. Wt: 229.32 g/mol
InChI Key: XVLKQRNGNRJJIQ-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol typically involves the reaction of 1-methyl-2-pyrrole with 4-isopropylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-(4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C15H19NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-4-10-16(14)3/h4-11,15,17H,1-3H3

InChI Key

XVLKQRNGNRJJIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CN2C)O

Origin of Product

United States

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